Cas no 80-97-7 (5a-Cholestan-3b-ol)

5a-Cholestan-3b-ol structure
5a-Cholestan-3b-ol structure
Nom du produit:5a-Cholestan-3b-ol
Numéro CAS:80-97-7
Le MF:C27H48O
Mégawatts:388.669428825378
MDL:MFCD00066413
CID:34229
PubChem ID:24893999

5a-Cholestan-3b-ol Propriétés chimiques et physiques

Nom et identifiant

    • 5-α-cholestan-3-β-ol
    • beta-Cholestanol (contains alpha-Cholestanol)
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)hexadecahydro- 1H-cyclopenta[a]phenanthren-3-ol
    • 3.β.-Hydroxy-5.α.-cholestane
    • 5α(H)-Cholestan-3ß-ol
    • 5α-cholestan-3ß-ol
    • 5α-Cholestan-3β-ol
    • beta-cholrestanol
    • CHOLESTAN-3-b-OL, (5a)-(AS)
    • Cholestanol solution
    • Dihydrocholesterol
    • (5alpha)-cholestan-3beta-ol
    • 5α-cholestan-3?-ol
    • β-Cholestanol
    • Dihydrocholesterol (contains α-Cholestanol)
    • 3beta-Cholestanol
    • 5-alpha-cholestan-3-beta-ol
    • 110828
    • b-Cholestanol
    • Cholestan-3b-ol
    • Dihydrocholesterin
    • Zymostanol
    • b-Cholestanol; Dihydrocholesterol; Zymostanol; Cholestan-3b-ol; Dihydrocholesterin; 110828
    • beta-Cholestanol
    • 5alpha-Cholestanol
    • Cholestan-3beta-ol
    • CHOLESTANOL
    • 5alpha-Cholestan-3beta-ol
    • Cholestan-3-ol, (3b,5a)-
    • 3beta-Hydroxy-5alpha-cholestane
    • A-Cholestan-3
    • Cholestan-3-ol, (3beta,5alpha)-
    • (3beta,5alpha)-cholestan-3-ol
    • QYIXCDOBOSTCEI-QCYZZNICSA-N
    • Epicholestanol
    • Cholestan-3-ol, (3.beta.,5.alpha.)-
    • (3β,5α)-Cholestan-3-ol (ACI)
    • 5α-Cholestan-3β-ol (8CI)
    • (+)-Dihydrocholesterol
    • 3β-Hydroxy-5α-cholestane
    • 3β-Hydroxycholestane
    • 5α(H)-Cholestan-3β-ol
    • 5α-Cholestanol
    • 5α-Dihydrocholesterol
    • Cholestan-3β-ol
    • Dihydrolathosterol
    • Lathostanol
    • MeSH ID: D004083
    • NSC 18188
    • 5a-Cholestan-3b-ol
    • MDL: MFCD00066413
    • Piscine à noyau: 1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • La clé Inchi: QYIXCDOBOSTCEI-QCYZZNICSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O
    • BRN: 2418594

Propriétés calculées

  • Qualité précise: 388.37100
  • Masse isotopique unique: 388.371
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 5
  • Complexité: 540
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 9
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 20.2
  • Charge de surface: 0
  • Le xlogp3: 9.4

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 0.9506 (rough estimate)
  • Point de fusion: 138.0 to 143.0 deg-C
  • Point d'ébullition: 454.32°C (rough estimate)
  • Point d'éclair: 190.7 °C
  • Indice de réfraction: 1.5250 (estimate)
  • Solubilité: chloroform: 0.1 g/mL, clear, colorless
  • Coefficient de répartition de l'eau: Insoluble in water.
  • Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents.
  • Le PSA: 20.23000
  • Le LogP: 7.46860
  • Rotation spécifique: D22 +24.2° (c = 1.3 in chloroform)
  • Pression de vapeur: 0.0±2.5 mmHg at 25°C
  • Solubilité: Dissoudre 1g dans 10ml de chloroforme
  • Merck: 2200

5a-Cholestan-3b-ol Informations de sécurité

  • Mot signal:warning
  • Description des dangers: H303+H313+H333
  • Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:UN 1888 6
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22-38-40-48/20/22-67-36/38-20-63
  • Instructions de sécurité: S22-S24/25
  • RTECS:FZ6350000
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Terminologie du risque:R22
  • TSCA:Yes

5a-Cholestan-3b-ol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
C431710-10g
5a-Cholestan-3b-ol
80-97-7
10g
$ 114.00 2023-09-08
abcr
AB178586-5 g
5alpha-Cholestan-3beta-ol, 98%; .
80-97-7 98%
5 g
€86.10 2023-07-20
TRC
C431710-25g
5a-Cholestan-3b-ol
80-97-7
25g
$ 230.00 2023-04-17
ChemScence
CS-0030696-100mg
5α-Cholestan-3β-ol
80-97-7 >98.0%
100mg
$50.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2962-500 mg
Dihydrocholesterol
80-97-7 99.60%
500MG
¥568.00 2022-02-28
Larodan
60-1027-16-5g
Cholestanol
80-97-7 >95%
5g
€65.00 2025-03-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D6128-10G
5a-Cholestan-3b-ol
80-97-7 ≥95%
10G
1083.32 2021-05-14
Aaron
AR002Z6G-5g
Cholestan-3-ol, (3β,5α)-
80-97-7 98%
5g
$83.00 2025-01-21
TargetMol Chemicals
T2962-50mg
5α-Cholestan-3β-ol
80-97-7 99.6%
50mg
¥ 255 2024-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-1ml
5a-Cholestan-3b-ol
80-97-7
1ml
¥696.66 2023-09-10

5a-Cholestan-3b-ol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Cyclohexane ;  2 h, 0.1 MPa, rt
Référence
Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures
Fujiwara, Yuta; et al, ChemCatChem, 2011, 3(10), 1624-1628

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  5 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
Référence
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Ethanol
Référence
Steroid sulfates. I. Some solvolytic reactions of the salts of steroid sulfates
McKenna, Jean; et al, Journal of the Chemical Society, 1957, 3889, 3889-93

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 50 °C
Référence
Ruthenium-NHC Catalyzed α-Alkylation of Methylene Ketones Provides Branched Products through Borrowing Hydrogen Strategy
Schlepphorst, Christoph; et al, ACS Catalysis, 2016, 6(7), 4184-4188

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane
Référence
Convenient methods for the direct conversion of tetrahydropyranyl ethers into silyl-protected alcohols and for the removal of tetrahydropyranyl group
Oriyama, Takeshi; et al, Synlett, 1996, (6), 523-525

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Alumina Solvents: Diethyl ether ,  Benzene
Référence
The hydrolysis of 3,5-dinitrobenzoates
Castells, J.; et al, Journal of the Chemical Society, 1956, 3245, 3245-6

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Référence
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Référence
New stereoselective synthesis of 20S and 20R steroidal side chains. Remarkable stereoselectivity differences between saturated and α,β-unsaturated steroidal esters
Ibuka, Toshiro; et al, Journal of Organic Chemistry, 1988, 53(17), 3947-52

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Référence
Reaction of steroidal alcohols with isobutene. Usefulness of tert-butyl as a hydroxy-protecting group in a synthesis of testosterone
Beyerman, H. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1965, 84(2), 203-12

Synthetic Routes 10

Conditions de réaction
Référence
Enzymatic transesterification of steroid esters in organic solvents
Njar, Vincent C. O.; et al, Tetrahedron Letters, 1987, 28(52), 6549-52

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: [(Trimethylsilyl)thio]benzene ,  Zinc chloride Solvents: 1,2-Dichloroethane
Référence
Cleavage of methyl and benzyl ethers with thiotrimethylsilanes
Hanessian, Stephen; et al, Tetrahedron Letters, 1980, 21(24), 2305-8

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  20 h, 1 atm, 30 °C
Référence
Synthesis of plant-derived cholesterol from bisnoralcohol
Li, Xing-Zi; et al, Steroids, 2022, 178,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Periodic acid ,  Osmium tetroxide Solvents: Water
Référence
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium
Référence
Ammonium formate
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-6

Synthetic Routes 15

Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
Stereochemistry of reduction of ketones with Grignard reagents.
Wheeler, Owen H.; et al, Rev. Col. Quim. Puerto Rico, 1962, 20, 24-5

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Référence
A new stereoselective synthesis of (20R)- and (20S)-steroidal side chains
Ibuka, Toshiro; et al, Journal of the Chemical Society, 1988, (5), 342-4

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Methanol Solvents: Methanol
Référence
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; et al, Synthetic Communications, 2002, 32(11), 1665-1670

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 1 atm, 60 °C
Référence
Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes
Rakers, Lena; et al, Cell Chemical Biology, 2018, 25(8), 952-961

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Ethanethiol ,  Aluminum bromide
Référence
Aluminum halide-thiol system: a useful reagent for demethylation of aliphatic and aromatic methyl ethers and demethylenation of methylenedioxy compounds
Node, Manabu; et al, Chemistry Letters, 1979, (1), 97-8

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Catalysts: Potassium hydroxide Solvents: Isopropanol
Référence
Hydrogen transfer reduction of ketones catalyzed by Fluka K-10 montmorillonite
Dolmazon, David; et al, Journal of Molecular Catalysis A: Chemical, 1998, 136(2), 147-151

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Ethyl acetate
Référence
A new mild PTSA-catalyzed method for sulfate ester hydrolysis and acid-catalyzed rearrangement of 12-acetyl-diene-11-ol tetracyclic triterpenoids involving an angular methyl migration
Singh, S. B., Tetrahedron Letters, 2000, 41(36), 6973-6976

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether
Référence
Reduction of 3-cholestanone with lithium aluminum hydride-aluminum chloride
Richer, Jean Claude; et al, Journal of Organic Chemistry, 1961, 26, 972-3

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 60 °C
Référence
Ruthenium nanoparticles ligated by cholesterol-derived NHCs and their application in the hydrogenation of arenes
Rakers, Lena; et al, Chemical Communications (Cambridge, 2018, 54(51), 7070-7073

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile ,  Water
Référence
Extremely mild and selective method for hydrolysis of tosyl esters by photosensitized single electron transfer reactions
Nishida, Atsushi; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(11), 2977-80

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Référence
Configuration of steroid bromo ketones. II. 4β-Bromotestan-17β-ol-3-one acetate and 2β-bromocholestan-3-one
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1953, 75, 1704-7

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water
Référence
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

Synthetic Routes 27

Conditions de réaction
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile
Référence
Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds
Nishida, Atsushi; et al, Journal of Organic Chemistry, 1988, 53(14), 3386-7

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Tetrabutylammonium cyanoborohydride Solvents: Hexamethylphosphoramide
Référence
Tetrabutylammonium cyanoborohydride. New, exceptionally selective reducing reagent
Hutchins, Robert O.; et al, Journal of the American Chemical Society, 1973, 95(18), 6131-3

Synthetic Routes 29

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ,  Tetrahydrofuran
Référence
p,p'-Dinitrobenzhydryl ethers, acid and base stable protecting groups, which are readily removable in the presence of benzyl and monomethoxytrityl functions
Just, George; et al, Journal of Organic Chemistry, 1988, 53(5), 1030-3

5a-Cholestan-3b-ol Raw materials

5a-Cholestan-3b-ol Preparation Products

5a-Cholestan-3b-ol Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80-97-7)5a-Cholestan-3b-ol
A1207137
Pureté:99%
Quantité:25g
Prix ($):307.0